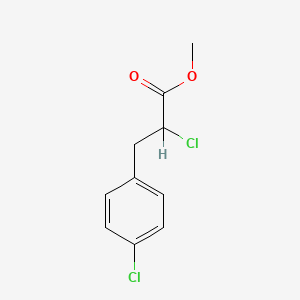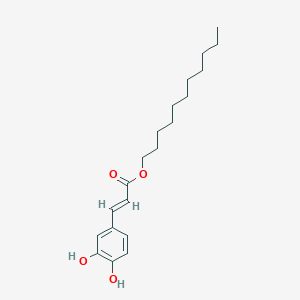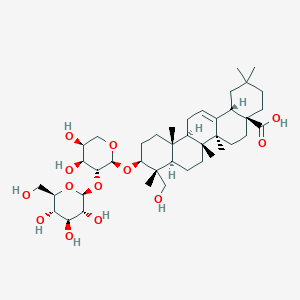
Chlorfenprop-methyl
Overview
Description
Chlorfenprop-methyl is a member of monochlorobenzenes . It is also known as methyl (RS)-2-chloro-3-(4-chlorophenyl)propionate . The IUPAC name is rac-methyl (2R)-2-chloro-3-(4-chlorophenyl)propanoate .
Synthesis Analysis
This compound is hydrolyzed completely as soon as it penetrates the leaf in sensitive as well as in resistant plants . The product of hydrolysis, chlorfenprop, is presumably the herbicidally active compound .Molecular Structure Analysis
The molecular formula of this compound is C10H10Cl2O2 . The IUPAC Standard InChI is InChI=1S/C10H10Cl2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 .Chemical Reactions Analysis
This compound is hydrolyzed completely as soon as it penetrates the leaf in sensitive as well as in resistant plants . The product of hydrolysis, chlorfenprop, is presumably the herbicidally active compound .Physical And Chemical Properties Analysis
The molecular weight of this compound is 233.091 g/mol . The CAS Registry Number is 14437-17-3 .Scientific Research Applications
1. Environmental Impact Assessment
In the context of environmental impact, a study by Padovani and Capri (2005) investigated the dissipation of chlorpyrifos-methyl, a compound similar to chlorfenprop-methyl, in citrus orchards. They found that pesticide drift loadings in a surface water body adjacent to treated fields were lower than predicted by regulatory drift models, which is essential for aquatic risk assessment in Europe (Padovani & Capri, 2005).
2. Agricultural Applications
A study on weed control in rice under temperate conditions revealed that herbicides, including compounds like this compound, significantly enhanced grain yields through effective weed management (Bhat, Hussain, Ganai, & Mushki, 2011). Another research focused on the chemical control of weeds in wheat in Iran, examining various herbicides, including those related to this compound, to assess their efficacy and impact on grain yield (Zand et al., 2010).
3. Herbicide Chemistry and Reactivity
Jablonkai (2003) explored the relationship between S- and N-alkylating reactivity and herbicidal activity in a series of chloroacetamides, including this compound. The study provided insights into the molecular mechanisms influencing the phytotoxicity and efficacy of these herbicides (Jablonkai, 2003).
Mechanism of Action
Target of Action
Chlorfenprop-methyl is a herbicide that was primarily used for controlling wild oats in winter cereals . The primary target of this compound is the growth of these wild oats . It is also known to inhibit the activity of pyrazole ring hydrolases, enzymes that catalyze reactions in protein synthesis .
Mode of Action
This compound is hydrolyzed as soon as it penetrates the leaf in both sensitive and resistant plants . The product of this hydrolysis, chlorfenprop, is presumably the herbicidally active compound . This suggests that this compound acts by releasing chlorfenprop, which then interacts with its targets to inhibit growth.
Biochemical Pathways
Given its inhibitory effect on pyrazole ring hydrolases , it can be inferred that it may interfere with protein synthesis pathways
Pharmacokinetics
It is known to have a low aqueous solubility and is highly volatile . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of growth in wild oats . By interfering with the activity of pyrazole ring hydrolases , it disrupts protein synthesis, leading to growth inhibition.
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. Its high volatility suggests that it may be susceptible to environmental conditions such as temperature and wind. Additionally, its low aqueous solubility may affect its distribution in aquatic environments and its uptake by plants. It is also highly toxic to aquatic organisms , indicating that its use and efficacy must be carefully managed to minimize environmental impact.
Safety and Hazards
Biochemical Analysis
Cellular Effects
Chlorfenprop-methyl is known to have effects on various types of cells. It is highly toxic to aquatic organisms .
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models .
properties
IUPAC Name |
methyl 2-chloro-3-(4-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKIALIXRCSISK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041770 | |
| Record name | Chlorfenprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14437-17-3 | |
| Record name | Chlorfenprop-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14437-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorfenprop-methyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014437173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorfenprop-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorfenprop-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORFENPROP-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/894064M9QG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1668638.png)




![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B1668647.png)

![5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[[4-(methylsulfonyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1668651.png)
![N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B1668653.png)
![1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B1668654.png)


![1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone](/img/structure/B1668659.png)
